Fmoc-Pro-OPfp Fmoc-Pro-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-90-4
VCID: VC21539608
InChI: InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Molecular Formula: C26H18F5NO4
Molecular Weight: 503.4 g/mol

Fmoc-Pro-OPfp

CAS No.: 86060-90-4

Cat. No.: VC21539608

Molecular Formula: C26H18F5NO4

Molecular Weight: 503.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Pro-OPfp - 86060-90-4

Specification

CAS No. 86060-90-4
Molecular Formula C26H18F5NO4
Molecular Weight 503.4 g/mol
IUPAC Name 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
Standard InChI Key CQBLOHXKGUNWRV-SFHVURJKSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Introduction

Chemical Structure and Properties

Fmoc-Pro-OPfp, also known as 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate, possesses distinct chemical and physical properties that make it valuable for peptide chemistry applications. The compound consists of an Fmoc protecting group attached to the amino group of proline, with the carboxylic acid activated as a pentafluorophenyl ester.

Basic Chemical Information

The following table summarizes the key chemical properties of Fmoc-Pro-OPfp:

PropertyValue
CAS Number86060-90-4
Chemical Name1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Molecular FormulaC26H18NO4F5
Molecular Weight503.4 g/mol
Canonical SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

The chemical structure features a central proline residue with the Fmoc group protecting the nitrogen and the pentafluorophenyl ester activating the carboxyl terminus. This unique structure enables controlled and efficient coupling reactions in peptide synthesis .

Stock Solution Preparation

For research applications, proper stock solution preparation is essential. The following table provides guidance for preparing Fmoc-Pro-OPfp stock solutions at various concentrations:

Concentration1 mg5 mg10 mg
1 mM1.9865 mL9.9325 mL19.8649 mL
5 mM0.3973 mL1.9865 mL3.973 mL
10 mM0.1986 mL0.9932 mL1.9865 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing .

Applications in Peptide Synthesis

Fmoc-Pro-OPfp serves as a critical building block in modern peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS). The compound's design addresses specific challenges inherent to proline incorporation in peptide sequences.

Role in Solid-Phase Peptide Synthesis

In SPPS, Fmoc-Pro-OPfp provides several advantages over standard coupling reagents, especially for incorporating proline residues into growing peptide chains. The pentafluorophenyl (OPfp) ester activation offers enhanced reactivity while maintaining compatibility with the Fmoc protection strategy .

Proline, as a secondary amino acid with a pyrrolidine ring structure, presents unique challenges in peptide synthesis due to its conformational constraints and reduced nucleophilicity. The OPfp activation helps overcome these challenges by providing a more reactive acylating agent .

Efficient Coupling Reactions

Fmoc-Pro-OPfp has demonstrated superior performance in coupling reactions compared to conventional methods. Research findings indicate that the pentafluorophenyl ester activation significantly enhances coupling efficiency, especially in challenging sequences containing multiple proline residues.

The compound has been successfully used in the synthesis of complex peptides, including collagen-related tripeptides where proline plays a critical structural role. Researchers have reported successful incorporation of Fmoc-Pro-OPfp in the synthesis of peptides like Ac-Lys-(Ser-Gly)3-(D-Pro-D-Pro-Gly)7-OH, demonstrating its utility in creating structurally complex biomolecules .

Comparison with Other Proline Derivatives

Fmoc-Pro-OPfp offers distinct advantages over other proline derivatives used in peptide synthesis. Understanding these differences helps researchers select the most appropriate reagent for specific applications.

Fmoc-Pro-OPfp vs. Fmoc-Pro-OH

While Fmoc-Pro-OH is the standard reagent for coupling proline into peptide sequences, Fmoc-Pro-OPfp provides enhanced reactivity due to its pre-activated carboxyl group. The pentafluorophenyl ester eliminates the need for in situ activation with coupling reagents, potentially reducing side reactions and improving coupling efficiency .

Fmoc-Pro-OH typically requires activation with coupling reagents like DCC/HOBt or HBTU during peptide synthesis, whereas Fmoc-Pro-OPfp can directly acylate the amino component without additional activation .

Comparative Performance in Peptide Synthesis

Research on related peptide synthesis has shown that pre-activated species like Fmoc-Pro-OPfp can be particularly valuable for difficult couplings. In a study involving the synthesis of collagen-related tripeptides, researchers used Fmoc-Pro-OPfp for efficient coupling reactions that might otherwise be challenging with standard reagents .

Moreover, Fmoc-Pro-OPfp has been employed in the synthesis of complex peptides containing multiple proline residues, such as Fmoc-Pro-Pro-Gly-OH, demonstrating its utility in creating structured peptide segments .

Research Applications and Future Directions

Fmoc-Pro-OPfp continues to find applications in diverse areas of peptide chemistry research, particularly in the synthesis of structurally complex peptides and proteins.

Applications in Collagen Peptide Synthesis

One significant application of Fmoc-Pro-OPfp is in the synthesis of collagen-related peptides, where proline residues play crucial structural roles. Researchers have successfully used this compound to incorporate proline into collagen model peptides with high efficiency .

The synthesis of peptides containing the Pro-Pro-Gly sequence, a characteristic structural motif in collagen, has been achieved using Fmoc-Pro-OPfp, demonstrating its utility in creating biomimetic materials .

Chromatographic Analysis

Analytical methods for Fmoc-Pro-OPfp and related compounds have been developed using liquid chromatography. In chromatographic studies, researchers have investigated the enantioseparation of Fmoc-protected amino acids, including proline derivatives, on various chiral stationary phases .

These analytical methods provide important tools for quality control and characterization of Fmoc-Pro-OPfp and its derivatives in research and manufacturing settings.

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